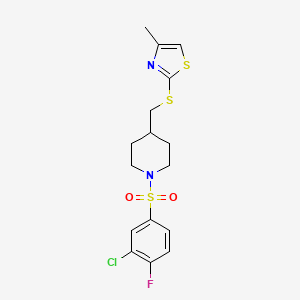![molecular formula C23H18N2O4 B2804754 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid CAS No. 2091633-81-5](/img/structure/B2804754.png)
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolo[3,4-b]pyridine . It has a molecular weight of 386.41 . The IUPAC name for this compound is 6-(((9H-fluoren-9-yl)methoxy)carbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H18N2O4/c26-22(27)14-9-15-11-25(12-21(15)24-10-14)23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,26,27) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Derivatives : The research by Bakhite et al. (2005) illustrates the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, showcasing the diversity of synthetic routes and the potential for generating a wide array of derivatives from pyrrolopyridine structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalytic Activity and Complex Formation : Drabina et al. (2010) explored the synthesis of 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates and their ability to form stable complexes with Cu(II) ions. This study indicates the potential of pyrrolopyridine derivatives in catalysis and complex formation, which might be relevant for designing catalysts and understanding molecular interactions (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).
Application in Solar Cells : Chen et al. (2017) investigated novel alcohol-soluble conjugated polymers with pyridine incorporated into fluorene scaffolds for use as cathode interfacial layers in polymer solar cells. This highlights the potential application of pyrrolopyridine derivatives in improving the efficiency of solar cells, demonstrating their importance in renewable energy technologies (Chen et al., 2017).
Advanced Materials and Analytical Applications
Fluorescence and Stability : Novel fluorophores based on pyridine and pyrrolopyridine structures, such as the work by Hirano et al. (2004) on 6-Methoxy-4-quinolone, exhibit strong fluorescence and stability in various pH ranges, indicating the potential of pyrrolopyridine derivatives in biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).
Structural and Vibrational Analysis : The work on the structure and vibrational spectra of related compounds provides insights into the fundamental properties of pyrrolopyridine derivatives, aiding in the understanding of their chemical behavior and potential applications in various fields (Bahgat, Al-Den Jasem, & El‐Emary, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-22(27)20-10-9-14-11-25(12-21(14)24-20)23(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19H,11-13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSIJIGHLGKGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid](/img/structure/B2804679.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)


![3-Benzyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2804688.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2804691.png)
![Methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2804693.png)